molecular formula C16H12N6O3 B2479995 2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide CAS No. 2034325-10-3

2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide

Número de catálogo: B2479995
Número CAS: 2034325-10-3
Peso molecular: 336.311
Clave InChI: JJDHCHFVVWYBGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a pivotal negative regulator of T-cell receptor (TCR) signaling and functions as an intracellular immune checkpoint. Upon TCR activation, HPK1 phosphorylates the adapter protein SLP-76, leading to its proteasomal degradation and the subsequent termination of TCR signal transduction, which results in T-cell exhaustion and impaired antitumor immunity. By inhibiting HPK1 kinase activity, this compound blocks this negative feedback loop, thereby potentiating TCR signaling, enhancing T-cell proliferation, and boosting the production of key cytokines like IL-2 and IFN-γ. This mechanism makes it a highly promising candidate for investigational cancer immunotherapies, as it aims to reinvigorate the cytotoxic function of tumor-infiltrating lymphocytes (TILs) within the suppressive tumor microenvironment. Recent research highlights the therapeutic potential of HPK1 inhibition, demonstrating that such compounds can synergize with existing immune checkpoint blockade therapies, such as anti-PD-1 antibodies, to overcome resistance and promote robust antitumor responses in preclinical models . Its core research value lies in its application as a precise chemical tool for dissecting HPK1 biology and for developing novel combinatorial regimens to enhance adoptive cell therapies and cancer vaccine strategies.

Propiedades

IUPAC Name

2-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O3/c23-13-7-10(9-3-1-2-4-11(9)19-13)15(24)18-8-12-20-21-14-16(25)17-5-6-22(12)14/h1-7H,8H2,(H,17,25)(H,18,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDHCHFVVWYBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies, including its antimicrobial, anticancer, and antiviral properties.

  • Molecular Formula : C16_{16}H12_{12}N6_6O3_3
  • Molecular Weight : 336.30 g/mol
  • CAS Number : 2034325-10-3

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, the presence of the 8-hydroxyquinoline moiety has been linked to enhanced activity against various bacterial strains. A study reported that modifications in the structure of quinoline derivatives can improve their efficacy against pathogens like E. coli and S. aureus .

Anticancer Activity

The anticancer potential of 2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide has been evaluated using various cancer cell lines. Notably:

  • Cell Lines Tested : MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer).
  • Inhibitory Concentration (IC50_{50}) Values :
    • MCF7: IC50_{50} = 0.01 µM
    • NCI-H460: IC50_{50} = 0.03 µM
    • HepG2: IC50_{50} = 31.5 µM

These results indicate that the compound exhibits potent cytotoxic effects against certain cancer cell lines while demonstrating lower toxicity towards normal cells .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • DNA Binding : The compound's ability to intercalate into DNA may lead to disruption of replication and transcription processes.
  • Kinase Inhibition : It has been observed to inhibit specific kinases involved in cell cycle regulation, thereby inducing apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

StudyCompoundActivityIC50_{50}
Huang et al., 2020Pyrazole derivativeAnticancer3.79 µM (MCF7)
Wei et al., 2022Quinoline derivativeAntiviral85% inhibition (H5N1)
Li et al., 2022Quinoline derivativeKinase inhibitionIC50_{50} = 0.16 µM

These findings collectively underscore the potential of quinoline derivatives in drug development for treating infections and cancers.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives of quinoline and triazole are often evaluated for their efficacy against various microbial strains. The presence of hydroxyl groups enhances their solubility and interaction with biological targets .
  • Anticancer Potential : The compound's ability to inhibit specific enzymes related to cancer cell proliferation has been investigated. Compounds containing quinoline and triazole moieties have demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound may also exhibit similar properties .
  • Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The structural features of the compound allow it to interact effectively with the active site of the enzyme, potentially leading to therapeutic applications in cognitive disorders .

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

  • Study on Antibacterial Activity : A study published in RSC Advances reported that derivatives with similar functional groups exhibited significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa . These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.
  • Anticancer Research : Research has indicated that compounds with quinoline and triazole structures can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and enzyme inhibition . This highlights the potential for developing new anticancer agents based on this compound.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its closest analogues:

Compound Name/Identifier Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Notes
Target Compound Quinoline + Triazolo[4,3-a]pyrazine 2-hydroxyquinoline; 8-hydroxytriazolopyrazine Not reported Novel structure with potential for unique target interactions
N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide Triazole + Triazolo[4,3-a]pyrazine 2-phenyltriazole; 8-hydroxytriazolopyrazine 336.315 Lacks quinoline moiety; phenyltriazole may reduce solubility
8-Chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide Quinoline + Triazolo[4,3-a]pyridine 8-chloroquinoline; triazolopyridine (vs. triazolopyrazine) Not reported Chlorine increases lipophilicity; pyridine core alters π-π stacking potential
ω-(7-Aryl-8-oxo-triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic acids/amides Triazolo[4,3-a]pyrazine Alkylcarboxylic acid/amide substituents ~350–450 (estimated) Cytotoxicity and cardioprotection reported; carboxylic groups enhance solubility
Antioxidant-conjugated triazolopyrazine derivatives (e.g., compound 16 ) Triazolo[4,3-a]pyrazine + Benzamide 3,5-di-tert-butyl-4-hydroxybenzamide Not reported Antioxidant activity demonstrated; bulky substituents may limit bioavailability

Key Research Findings

Novelty and Structural Uniqueness: The target compound’s combination of hydroxylated quinoline and triazolopyrazine is absent in PubChem and ChemBl, as confirmed by 2D similarity searches (Tanimoto coefficient analysis) . In contrast, analogues like the 8-chloro derivative () and phenyltriazole-linked compounds () are structurally distinct, with substituents critically altering physicochemical properties .

Bioactivity Trends :

  • Triazolopyrazine Derivatives : Compounds with ω-alkylcarboxylic acid/amide side chains () exhibit cytotoxicity and cardioprotection, suggesting the triazolopyrazine core’s role in modulating cellular pathways .
  • Antioxidant Activity : Functionalization with bulky benzamide groups (e.g., 3,5-di-tert-butyl-4-hydroxybenzamide in ) introduces antioxidant properties but may hinder membrane permeability .
  • Chlorinated Analogues : The 8-chloro derivative () demonstrates increased lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Hydroxyl Group Impact: The target compound’s 2- and 8-hydroxyl groups likely improve solubility and hydrogen-bonding capacity compared to non-polar analogues. This contrasts with halogenated or alkylated derivatives, which prioritize lipophilicity over solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.